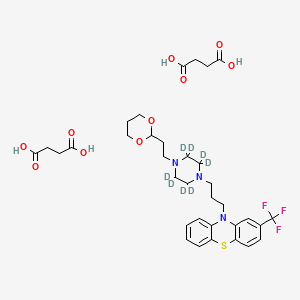

Oxaflumazine-d8 Succinate

Description

Significance of Deuterated Analogues in Pharmaceutical and Biochemical Investigations

The substitution of hydrogen with its heavy isotope, deuterium (B1214612), is a subtle structural modification known as deuteration. nih.gov Despite the minimal change, this can have a significant impact on a drug's characteristics. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to metabolic processes. nih.govbath.ac.uk This "kinetic isotope effect" can slow down the rate at which a drug is metabolized. assumption.edu

This alteration in metabolism can lead to several therapeutic advantages:

Improved Pharmacokinetics: By decreasing the rate of metabolism, deuteration can increase a drug's half-life, potentially allowing for lower or less frequent dosing. nih.govnih.gov

Enhanced Safety and Tolerability: Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic or reactive metabolites, which may improve a drug's safety profile. researchgate.netresearchgate.net

Increased Bioavailability: By reducing first-pass metabolism (the initial breakdown of a drug in the liver), a higher concentration of the active drug can reach systemic circulation. researchgate.net

Beyond therapeutic applications, deuterated compounds are invaluable as internal standards in bioanalytical studies. researchgate.netnih.gov Because they are chemically identical to the parent drug but have a different mass, they can be added to biological samples to enable precise quantification of the drug and its metabolites during analysis. bath.ac.uknih.gov

The Role of Oxaflumazine-d8 Succinate (B1194679) as a Deuterated Reference Compound

Oxaflumazine-d8 Succinate is the deuterated, or labeled, analogue of Oxaflumazine (B95392) Succinate. chemicalbook.com Oxaflumazine itself is a phenothiazine (B1677639) derivative. drugcentral.org As a deuterated compound, this compound serves primarily as a reference material and internal standard for laboratory research purposes. chemicalbook.comcymitquimica.com Its use is critical in quantitative studies, such as those employing mass spectrometry, to accurately measure the concentration of oxaflumazine in experimental samples. The presence of eight deuterium atoms gives it a distinct mass, allowing it to be differentiated from the unlabeled compound. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2732869-05-3 cymitquimica.com |

| Molecular Formula | C₃₄H₃₆D₈F₃N₃O₁₀S cymitquimica.com |

| Molecular Weight | 635.765 g/mol cymitquimica.com |

| Synonyms | Oxaflumazine-d8 Disuccinate, Oxaflumine-d8, SD 270-31-d8 cymitquimica.com |

| Primary Use | Laboratory research, internal standard chemicalbook.comcymitquimica.com |

Historical Development and Evolution of Stable Isotope Labeling Strategies in Modern Chemistry

The concept of isotopes—atoms of the same element with different numbers of neutrons—was first introduced by Frederick Soddy in 1913. nih.gov However, the application of stable isotopes as tracers in biological research was pioneered by Rudolph Schoenheimer at Columbia University in the 1930s. nih.gov His work demonstrated that biological molecules are in a constant state of flux, a revolutionary idea at the time.

The incorporation of deuterium into drug compounds began to be explored in the early 1960s. nih.gov These initial studies showed that deuteration could slow down the metabolism of molecules. researchgate.net For many years, the primary use of deuterated compounds was as internal standards for analytical techniques. assumption.edu

A significant milestone in the pharmaceutical application of deuteration was the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govresearchgate.net This drug, a deuterated version of tetrabenazine, demonstrated an improved pharmacokinetic profile, allowing for less frequent dosing and better patient tolerability. nih.govresearchgate.net This success spurred increased interest and investment in the development of other deuterated drugs. nih.gov

Current Research Landscape and Emerging Applications of Deuterated Compounds in Scientific Discovery

The field of stable isotope labeling continues to evolve, with expanding applications across various scientific disciplines. It has become an indispensable tool in metabolomics, the large-scale study of metabolites within a biological system. nih.govsilantes.com By introducing isotope-labeled nutrients, researchers can trace metabolic pathways, quantify fluxes, and discover novel metabolites and regulatory mechanisms. nih.govcreative-proteomics.com

In proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a powerful method for quantitative analysis of proteins. nih.govnih.gov In SILAC, cells are grown in media containing "heavy" (isotope-labeled) or "light" (unlabeled) amino acids. nih.gov The proteins from different cell populations can then be mixed and analyzed by mass spectrometry, allowing for precise quantification of changes in protein expression. nih.gov Variations of this technique, such as pulsed SILAC (pSILAC), enable the study of protein dynamics and turnover over time. nih.gov

The current trend in pharmaceutical research is shifting from the "deuterium switch" approach—creating deuterated versions of existing drugs—to the de novo design of deuterated compounds from the early stages of drug discovery. nih.govresearchgate.net This allows medicinal chemists to strategically place deuterium atoms to optimize a molecule's properties from the outset. nih.gov Emerging applications for deuterated compounds and stable isotope labeling extend to environmental and ecological studies, where they are used to trace nutrient cycling and pollutant pathways, as well as in gene expression analysis. silantes.comadesisinc.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H44F3N3O10S |

|---|---|

Molecular Weight |

751.8 g/mol |

IUPAC Name |

butanedioic acid;10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)/i13D2,14D2,15D2,16D2;; |

InChI Key |

GGEQGDSOSYWSPU-HPZFCIHTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCC5OCCCO5)([2H])[2H])[2H].C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Oxaflumazine D8 Succinate

Precursor Identification and Selection for Targeted Deuteration

The choice of precursor is dictated by the desired labeling pattern (in this case, d8) and the synthetic feasibility of introducing deuterium (B1214612) at those specific sites. Late-stage deuteration is often preferred as it minimizes the number of synthetic steps involving isotopically labeled materials, which can be costly and complex. acs.org Therefore, an advanced intermediate in the synthesis of the oxaflumazine (B95392) core structure is typically selected for the deuteration step.

Deuteration Chemistry and Reaction Pathways for Introducing d8 Labeling

The introduction of eight deuterium atoms into the oxaflumazine precursor is a multi-step process that leverages various deuteration techniques. The goal is to achieve high isotopic purity, meaning the deuterium is incorporated at the desired positions with minimal presence of partially deuterated or non-deuterated molecules. researchgate.net

Catalytic Deuteration Techniques

Catalytic methods are frequently employed for the introduction of deuterium into organic molecules. mdpi.com These techniques often utilize a metal catalyst, such as palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. researchgate.net

Palladium on Carbon (Pd/C): This catalyst is often used in conjunction with a deuterium source like deuterium gas (D2) or deuterium oxide (D2O). mdpi.com For aromatic systems, which are present in the phenothiazine (B1677639) core of oxaflumazine, Pd/C can catalyze the exchange of hydrogen for deuterium on the aromatic rings. researchgate.net

Platinum on Carbon (Pt/C): Platinum catalysts can also be effective for aromatic deuteration and may exhibit different selectivity compared to palladium. researchgate.net

Raney Nickel: This catalyst has shown effectiveness in hydrogen isotopic exchange reactions under flow conditions, offering a potentially scalable and efficient method for deuteration. x-chemrx.com

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving the desired regioselectivity and level of deuterium incorporation. researchgate.netx-chemrx.com

Isotopic Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions are a cornerstone of isotopic labeling. acs.org These reactions involve the reversible exchange of protons for deuterons.

Acid- or Base-Catalyzed Exchange: In the presence of a strong acid or base and a deuterium source like D2O, protons on the organic molecule can be exchanged for deuterons. The lability of specific protons determines the sites of deuteration.

Metal-Catalyzed Exchange: As mentioned above, transition metals can catalyze the direct exchange of C-H bonds with C-D bonds. acs.org This is a powerful technique for late-stage functionalization. x-chemrx.com Rhodium catalysts, for instance, have been used for the ortho-deuteration of aromatic compounds containing a directing group. nih.govchemrxiv.orgacs.org

The efficiency of isotopic exchange reactions can be influenced by factors such as the pKa of the C-H bonds, the choice of catalyst, and the reaction temperature. acs.org

Multi-Step Synthetic Routes for Stereospecific Deuteration

Achieving a specific d8 labeling pattern on a complex molecule like oxaflumazine often requires a multi-step synthetic approach. This may involve the synthesis of deuterated building blocks that are then assembled to form the final molecule. This strategy provides precise control over the location of the deuterium atoms. clearsynth.com For instance, a deuterated alkyl chain could be synthesized separately and then attached to the phenothiazine core. This approach is particularly useful when stereospecific deuteration is required, although oxaflumazine itself is achiral. ncats.iounit.no

The synthesis of deuterated intermediates can be achieved through various methods, including the reduction of carbonyls or other functional groups with deuterated reducing agents like sodium borodeuteride or lithium aluminum deuteride.

Purification and Isolation Techniques for Deuterated Oxaflumazine Intermediates

The purification of deuterated intermediates is a critical step to ensure the isotopic and chemical purity of the final product. researchgate.net Common purification techniques include:

Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are used to separate the desired deuterated compound from unreacted starting materials, byproducts, and isotopologues with incorrect levels of deuteration.

Crystallization: Recrystallization can be an effective method for purifying solid intermediates, often leading to a significant increase in purity.

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases.

The isotopic purity of the intermediates is typically determined using analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comnih.gov

Formation of the Succinate (B1194679) Salt: Methodologies and Considerations for Stability and Purity

The final step in the synthesis is the formation of the succinate salt of the deuterated oxaflumazine base. Salt formation is a common strategy in pharmaceutical development to improve properties such as solubility, stability, and bioavailability. google.comnih.gov

The succinate salt is typically formed by reacting the deuterated oxaflumazine free base with succinic acid in a suitable solvent. google.comfrontiersin.org The stoichiometry of the reaction is carefully controlled to ensure the formation of the desired salt, which can exist in different ratios of drug to acid. acs.org

Key considerations for the formation of the succinate salt include:

Solvent Selection: The choice of solvent can influence the crystal form (polymorph) of the salt, which in turn can affect its physical properties. google.com Mixtures of solvents, such as acetone (B3395972) and water, are sometimes used to control crystallization. frontiersin.org

Temperature and Cooling Rate: These parameters can also impact the crystalline form and purity of the resulting salt. google.com

Purity of Reactants: The purity of both the deuterated oxaflumazine base and the succinic acid is paramount to obtaining a high-purity final product. frontiersin.org

The stability of the resulting salt is a crucial factor. The salt form should be stable under storage conditions and not prone to dissociation or degradation. google.comresearchgate.net The physicochemical properties of the salt, such as its melting point and solubility, are characterized using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). mdpi.comgoogle.com

Quality Control Methodologies for Assessing Isotopic Enrichment and Chemical Purity Post-Synthesis

Rigorous quality control is paramount to ensure the suitability of Oxaflumazine-d8 Succinate as an internal standard. This involves a comprehensive assessment of both its isotopic enrichment and its chemical purity, employing a combination of spectroscopic and chromatographic techniques.

Spectroscopic Validation of Deuteration (e.g., Advanced NMR, Mass Spectrometry Isotope Pattern Analysis)

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium atoms and for quantifying the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a primary tool for verifying the positions of deuterium incorporation. The absence of proton signals at the specific locations where deuterium atoms have been substituted provides direct evidence of successful labeling. For Oxaflumazine-d8, the signals corresponding to the eight protons on the piperazine (B1678402) ring should be absent or significantly diminished in the 1H NMR spectrum.

Furthermore, 13C NMR spectroscopy can also be used to confirm deuteration. The carbon signals of the deuterated carbons (CD2) will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (which has a spin I=1), and they will be shifted slightly upfield compared to their non-deuterated counterparts.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide accurate mass measurements, allowing for the differentiation between the deuterated and non-deuterated species.

The isotopic distribution pattern in the mass spectrum is analyzed to calculate the percentage of deuteration. The molecular ion peak for Oxaflumazine-d8 should be observed at an m/z value that is 8 units higher than that of the unlabeled Oxaflumazine. The relative intensities of the peaks corresponding to the d0 to d8 species are used to determine the isotopic purity.

A representative analysis of a synthesized batch of this compound might yield the following isotopic distribution:

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 | 0.1 |

| d1 | 0.2 |

| d2 | 0.3 |

| d3 | 0.5 |

| d4 | 0.8 |

| d5 | 1.5 |

| d6 | 3.0 |

| d7 | 10.6 |

| d8 | 83.0 |

This data would indicate an isotopic enrichment of 83.0% for the desired d8 species, with minor contributions from lower deuterated species.

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring that it is free from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of pharmaceutical compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation can be performed using either an isocratic or a gradient elution method.

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A typical HPLC method for the analysis of this compound might have the following parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 minutes |

| Purity Specification | ≥98% |

The results of the HPLC analysis would provide a quantitative measure of the chemical purity of the synthesized batch, ensuring it meets the stringent requirements for use as an internal standard.

Advanced Analytical Methodologies Utilizing Oxaflumazine D8 Succinate

Development and Validation of Quantitative Bioanalytical Assays

The development of a quantitative bioanalytical assay is a meticulous process that ensures the method is reliable, reproducible, and fit for its intended purpose. For the analysis of Oxaflumazine (B95392), leveraging Oxaflumazine-d8 Succinate (B1194679) as an internal standard, several advanced analytical techniques are employed.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

UHPLC-MS/MS is the gold standard for the quantification of small molecules like Oxaflumazine in complex biological matrices. The development of such a method involves the optimization of several key parameters to achieve the desired sensitivity, selectivity, and speed of analysis.

A typical UHPLC-MS/MS method for Oxaflumazine would involve a reversed-phase UHPLC column, such as a C18 column, for chromatographic separation. The mobile phase would likely consist of a gradient of an aqueous solution with a small percentage of formic acid (to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the efficient separation of Oxaflumazine from endogenous matrix components and its deuterated internal standard, Oxaflumazine-d8 Succinate.

The separated analytes are then introduced into the tandem mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is commonly used for compounds like Oxaflumazine. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Oxaflumazine and this compound are monitored. This provides a high degree of selectivity and sensitivity.

| Parameter | Typical Setting |

| UHPLC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Oxaflumazine) | Analyte-specific m/z |

| MRM Transition (Oxaflumazine-d8) | Analyte-specific m/z + 8 |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

While UHPLC-MS/MS is the primary choice for non-volatile compounds like Oxaflumazine, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of its more volatile metabolites. For this to be applicable, the metabolites would either need to be inherently volatile or be made so through a chemical derivatization process. GC-MS offers excellent chromatographic resolution and is highly sensitive. The use of a deuterated internal standard like this compound would still be beneficial in GC-MS analysis to correct for variability in sample preparation and injection. However, for a compound with the likely structure of Oxaflumazine, LC-MS/MS is generally the more direct and common analytical approach.

Method Validation Parameters: Linearity, Precision, Accuracy, Selectivity, and Matrix Effects in Research Samples

A bioanalytical method must be rigorously validated to ensure its reliability. The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For Oxaflumazine, a typical calibration curve might range from 1 to 1000 ng/mL in plasma. The linearity is assessed by a correlation coefficient (r²) of >0.99.

Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are assessed at multiple concentration levels (low, medium, and high quality control samples). The coefficient of variation (%CV) for precision should typically be ≤15%, and the accuracy should be within ±15% of the nominal value.

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and metabolites. This is confirmed by analyzing blank samples from multiple sources to ensure no interfering peaks are present at the retention time of Oxaflumazine and its internal standard.

Matrix Effects: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it experiences similar ionization suppression or enhancement as the analyte.

| Validation Parameter | Acceptance Criteria | Illustrative Result for Oxaflumazine Assay |

| Linearity (r²) | >0.99 | 0.998 |

| Intra-day Precision (%CV) | ≤15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | ≤15% | 6.1% - 9.5% |

| Intra-day Accuracy (%) | 85% - 115% | 92.3% - 107.1% |

| Inter-day Accuracy (%) | 85% - 115% | 94.8% - 104.5% |

| Selectivity | No interference at analyte retention time | Pass |

| Matrix Factor | Consistent across different lots | 0.95 - 1.04 |

Strategies for Robust Quantification in Complex Biological Matrices (e.g., Plasma, Tissue Homogenates, Cellular Lysates from in vitro or ex vivo Studies)

Quantifying drugs in complex biological matrices requires efficient sample preparation to remove interfering substances and concentrate the analyte.

Protein Precipitation (PPT): This is a common and straightforward method where a cold organic solvent, such as acetonitrile, is added to the sample (e.g., plasma) to precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. It provides a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte and internal standard while matrix components are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.

For all these methods, this compound is added to the sample at the very beginning of the extraction process to ensure it undergoes the same experimental conditions as the analyte, thereby correcting for any analyte loss during sample preparation.

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is central to the principle of isotope dilution mass spectrometry (IDMS), which is considered the highest level of accuracy for quantitative analysis.

Principle of Isotope Dilution and Its Advantages in High-Precision Quantification

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample. This "isotopic spike" serves as the internal standard. The mass spectrometer can differentiate between the naturally occurring analyte and the isotopically labeled standard due to their mass difference.

The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the added internal standard. Because the analyte and the internal standard are chemically identical, they behave identically during sample preparation and analysis.

Advantages of Isotope Dilution using this compound:

Correction for Sample Loss: Any loss of the analyte during extraction or sample handling will be mirrored by a proportional loss of the internal standard, leaving the ratio of their signals unchanged.

Compensation for Matrix Effects: Both the analyte and the internal standard are affected similarly by ionization suppression or enhancement in the mass spectrometer's ion source, thus canceling out these effects.

Improved Precision and Accuracy: By correcting for variations in extraction recovery and matrix effects, IDMS significantly improves the precision and accuracy of the measurement compared to methods using other types of internal standards.

Enhanced Robustness: The method becomes more resilient to variations in experimental conditions, leading to more reliable and reproducible results across different samples and analytical runs.

Optimization of Internal Standard Concentration and Addition Strategies

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comaptochem.com The rationale behind this preference lies in the nearly identical physicochemical properties of the SIL-IS to the analyte of interest. researchgate.net This similarity ensures that the internal standard experiences comparable effects during sample preparation, chromatography, and ionization, thereby providing a reliable means to correct for variations and improve the accuracy and precision of the analytical method. wuxiapptec.combiopharmaservices.com

The concentration of the internal standard is a critical parameter that must be carefully optimized. numberanalytics.com While there is no definitive guideline for the optimal concentration, a common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. wuxiapptec.com This approach helps to ensure a consistent and reliable response ratio between the analyte and the internal standard across the entire concentration range. The goal is to achieve a concentration that is high enough to provide a strong and reproducible signal-to-noise ratio but not so high that it could potentially interfere with the analyte's signal or saturate the detector. numberanalytics.com

The timing of the internal standard addition is another crucial factor. Ideally, the internal standard should be added to the sample at the earliest possible stage of the analytical workflow, typically before any sample extraction or cleanup steps. wuxiapptec.combiopharmaservices.com This "spike-in" strategy allows the internal standard to compensate for any analyte loss that may occur during these procedures. numberanalytics.com However, in certain applications, such as those requiring the simultaneous analysis of free and encapsulated drug forms, a post-extraction addition may be necessary to avoid inducing conversion between the two forms. wuxiapptec.com

A well-optimized internal standard strategy, encompassing both concentration and addition timing, is fundamental to the development of a robust and reliable analytical method. The following table summarizes key considerations for optimizing the use of this compound as an internal standard.

| Parameter | Key Considerations | Rationale |

|---|---|---|

| Concentration | Typically in the mid-range of the analyte's calibration curve. | Ensures a consistent analyte/internal standard response ratio across the linear range. chromatographyonline.com |

| Concentration | Sufficient for a high signal-to-noise ratio. | Improves the precision and accuracy of the measurement. numberanalytics.com |

| Addition Strategy | Pre-extraction spiking is generally preferred. | Compensates for analyte loss during sample preparation. wuxiapptec.com |

| Addition Strategy | Post-extraction spiking may be required in specific cases. | Prevents alteration of the sample, such as the conversion between free and encapsulated drug forms. wuxiapptec.com |

Mitigation of Analytical Interference and Ion Suppression Effects

A significant challenge in LC-MS-based bioanalysis is the phenomenon of matrix effects, which encompasses ion suppression and enhancement. longdom.org These effects arise from co-eluting endogenous components from the sample matrix that can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source. longdom.orgresearchgate.net Ion suppression, a reduction in the ionization efficiency of the analyte, can lead to inaccurate and unreliable quantitative results. chromatographyonline.comnih.gov

The use of a deuterated internal standard like this compound is a primary strategy to mitigate matrix effects. chromforum.orgmyadlm.org Because the internal standard co-elutes and has nearly identical ionization properties to the analyte, it will be affected by ion suppression in a similar manner. chromforum.org By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by ion suppression can be effectively compensated for. wuxiapptec.com

However, even with a SIL-IS, complete mitigation of matrix effects is not always guaranteed. myadlm.org Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard, particularly in regions of the chromatogram with steep changes in ion suppression. myadlm.org Therefore, careful optimization of the chromatographic method to ensure co-elution is crucial.

Several strategies can be employed to minimize analytical interference and ion suppression:

Effective Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove a significant portion of the matrix components before LC-MS analysis. gimitec.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is a powerful approach. gimitec.comnih.gov

Dilution of the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. chromatographyonline.commdpi.com

Use of Different Ionization Techniques: While electrospray ionization (ESI) is widely used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. chromatographyonline.commdpi.com

The following table outlines common analytical interferences and strategies for their mitigation when using this compound.

| Type of Interference | Mitigation Strategy | Mechanism of Action |

|---|---|---|

| Ion Suppression | Use of this compound (SIL-IS) | The internal standard experiences similar suppression, allowing for accurate ratio-based quantification. chromforum.org |

| Matrix Effects | Optimized Sample Preparation (e.g., SPE, LLE) | Removes interfering endogenous components from the sample matrix. gimitec.com |

| Co-eluting Components | High-Resolution Chromatography | Separates the analyte from interfering compounds, preventing competition for ionization. nih.gov |

| High Matrix Concentration | Sample Dilution | Reduces the concentration of interfering substances below the level where they cause significant ion suppression. chromatographyonline.com |

Application in High-Throughput Screening Analytical Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govnih.gov The analytical platforms supporting HTS must be fast, robust, and reliable. LC-MS/MS has become an indispensable tool in HTS for its ability to provide sensitive and selective quantification of analytes in complex biological matrices. nih.gov

In the context of HTS, this compound plays a vital role as an internal standard in quantitative assays. The speed of HTS assays, often with chromatographic run times of a minute or less, can increase the likelihood of matrix effects due to limited separation of analytes from matrix components. nih.gov The use of a reliable SIL-IS like this compound is therefore critical to ensure the accuracy and reproducibility of the screening data. aptochem.com

The integration of automated sample preparation systems with fast LC-MS/MS analysis allows for the processing of thousands of samples per day. In such a high-throughput environment, the consistent and early addition of the internal standard is paramount to maintaining data quality.

Integration with Advanced Separation Techniques (e.g., Capillary Electrophoresis-MS, Ion Mobility Spectrometry-MS)

The coupling of mass spectrometry with advanced separation techniques offers enhanced analytical capabilities for complex samples. longdom.orgtandfonline.com These hyphenated techniques provide additional dimensions of separation, leading to increased peak capacity and the ability to resolve isomeric and isobaric compounds. mdpi.comnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates charged analytes based on their electrophoretic mobility in a capillary filled with an electrolyte. nih.govmdpi.com When coupled with MS, CE-MS is a powerful tool for the analysis of charged molecules, including pharmaceuticals and their metabolites. longdom.orgnih.govresearchgate.net In CE-MS methods, this compound can serve as an internal standard to correct for variations in both the electrophoretic separation and the MS detection, provided it has a similar charge and mobility to the analyte.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When integrated with MS, IMS-MS provides an additional dimension of separation based on the ion's collision cross-section (CCS), a parameter related to its three-dimensional structure. nih.gov This technique can separate isomeric compounds that are indistinguishable by mass alone. For an internal standard like this compound to be effective in an IMS-MS workflow, it should ideally have a CCS value very close to that of the unlabeled analyte to ensure they behave similarly in the ion mobility cell.

The integration of this compound into these advanced analytical platforms underscores its versatility and importance in modern analytical science. The ability to provide reliable quantification across a range of separation techniques is a testament to the fundamental advantages of using stable isotope-labeled internal standards.

The table below provides a summary of the integration of this compound with advanced separation techniques.

| Technique | Principle of Separation | Role of this compound | Key Advantage |

|---|---|---|---|

| Capillary Electrophoresis-MS (CE-MS) | Electrophoretic mobility (charge-to-size ratio) | Corrects for variations in migration time and ionization. nih.govmdpi.com | High-resolution separation of charged analytes. longdom.org |

| Ion Mobility Spectrometry-MS (IMS-MS) | Gas-phase ion mobility (size, shape, charge) | Provides a reference for collision cross-section and corrects for instrument variability. nih.gov | Separation of isomeric and isobaric compounds. nih.govnih.gov |

Applications in Preclinical Drug Metabolism and Disposition Research

Elucidation of Metabolic Pathways and Reaction Mechanisms in in vitro Systems

In vitro metabolism studies are essential for identifying metabolic liabilities, potential drug-drug interactions, and species differences early in development. srce.hrfrontiersin.org These assays predict a drug's metabolic clearance and provide insights into the chemical structures of its metabolites. chemrxiv.org

The liver is the primary site of drug metabolism. nih.gov Therefore, in vitro models derived from the liver, such as hepatic (liver) microsomes and hepatocytes, are fundamental tools. evotec.com Microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and offer a more complete picture of hepatic metabolism. evotec.combioivt.comsolvobiotech.com

To assess its metabolic stability, Oxaflumazine (B95392) would be incubated with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human). frontiersin.orgsolvobiotech.com The rate of disappearance of the parent compound over time is monitored to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). solvobiotech.com Rapid metabolism often suggests low bioavailability or a short duration of action in vivo. srce.hr

Table 1: Representative Metabolic Stability of Oxaflumazine in Liver Microsomes from Different Species

| Species | Incubation Time (min) | Percent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Human | 60 | 45 | 53 | 13.1 |

| Monkey | 60 | 52 | 64 | 10.8 |

| Dog | 60 | 30 | 35 | 19.8 |

| Rat | 60 | 11 | 18 | 38.5 |

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Contribution of Major Enzyme Families to Oxaflumazine Metabolism

| Enzyme Family | Specific Isoforms Tested | Metabolism Pathway | Relative Contribution (%) |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP2C19 | Oxidation, Hydroxylation | 75 |

| UGT | UGT1A1, UGT2B7 | Glucuronidation | 20 |

| Other | FMO, AO | Various | 5 |

This table presents hypothetical data for illustrative purposes.

Identifying the structure of metabolites is crucial for understanding clearance pathways and assessing whether any metabolites could be pharmacologically active or potentially toxic. chemrxiv.orgeuropa.eu After incubating Oxaflumazine in in vitro systems, samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). europa.euhyphadiscovery.com This technique separates the various metabolites from the parent drug and provides precise mass information that, combined with fragmentation data (MS/MS), allows for structural elucidation. nih.gov Common metabolic transformations include oxidation, hydroxylation, demethylation, and conjugation with molecules like glucuronic acid or sulfate. nih.gov

Pharmacokinetic Investigations in Preclinical Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are required to understand how a drug behaves in a complete biological system. srce.hrnih.gov These studies evaluate the full ADME profile, providing essential data for selecting appropriate doses for later clinical trials. taylorfrancis.com

Accurate measurement of drug and metabolite concentrations in biological samples (e.g., plasma, urine, tissues) is the cornerstone of pharmacokinetic analysis. uab.edunih.govlongdom.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. nih.gov

This is the primary application of Oxaflumazine-d8 Succinate (B1194679). As a stable isotope-labeled internal standard, it is added to every sample at a known concentration. uab.edu Because it is chemically identical to Oxaflumazine, it behaves the same way during sample extraction and chromatographic separation. However, due to the presence of eight deuterium (B1214612) atoms, it has a higher mass and can be distinguished by the mass spectrometer. By comparing the instrument's response for Oxaflumazine to that of the known quantity of Oxaflumazine-d8 Succinate, analysts can precisely and accurately calculate the concentration of Oxaflumazine in the original sample, correcting for any variability during sample processing.

Table 3: Representative Bioanalytical Method Validation Parameters using this compound as an Internal Standard

| Parameter | Matrix | Value | Acceptance Criteria |

|---|---|---|---|

| Linear Range | Rat Plasma | 0.5 - 1000 ng/mL | r² > 0.99 |

| Lower Limit of Quantification (LLOQ) | Rat Plasma | 0.5 ng/mL | Accuracy within ±20%, Precision <20% |

| Intra-day Precision (%CV) | Rat Plasma | < 10% | < 15% |

| Inter-day Accuracy (%Bias) | Rat Plasma | ± 8% | ± 15% |

This table presents hypothetical data for illustrative purposes.

Once a robust quantitative method is established, pharmacokinetic studies are conducted in preclinical species like rats or dogs. europa.eunih.gov Animals are administered Oxaflumazine, and blood samples are collected at various time points. Using the bioanalytical method described above, concentration-time profiles are generated. longdom.org From these profiles, key pharmacokinetic parameters are calculated to describe the drug's absorption (e.g., Cmax, Tmax), distribution (Vd), and elimination (CL, t½). europa.eulongdom.org This data helps researchers understand how quickly the drug is absorbed, how widely it distributes into tissues, and how rapidly it is cleared from the body, providing a comprehensive picture of its disposition. longdom.orgmsdvetmanual.com

Table 4: Hypothetical Pharmacokinetic Parameters of Oxaflumazine in Rats Following a Single Oral Dose

| Parameter | Unit | Value | Description |

|---|---|---|---|

| Cmax | ng/mL | 850 | Maximum observed plasma concentration |

| Tmax | h | 1.5 | Time to reach Cmax |

| AUC(0-inf) | ng*h/mL | 4250 | Area under the concentration-time curve |

| t½ | h | 4.8 | Elimination half-life |

| CL/F | mL/h/kg | 2350 | Apparent total clearance |

| Vd/F | L/kg | 16.2 | Apparent volume of distribution |

This table presents hypothetical data for illustrative purposes.

Integration with Physiologically Based Pharmacokinetic (PBPK) Modeling for Extrapolation

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational method used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.govresearchgate.netcertara.com These models integrate physiological parameters of a species with the physicochemical and in vitro metabolic properties of a drug to predict its concentration in various organs and tissues over time. fda.govmedrxiv.org The accuracy of a PBPK model is fundamentally dependent on the quality of the input data, particularly the in vivo pharmacokinetic profiles. researchgate.net

This is where this compound plays a crucial role. In preclinical pharmacokinetic studies, which are often conducted in species like rats or monkeys, this compound is used as an internal standard for the bioanalysis of the parent drug, Oxaflumazine. ijper.org By adding a known amount of the deuterated standard to plasma samples, researchers can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately measure the concentration of Oxaflumazine. The stable isotope-labeled standard co-elutes with the analyte and experiences similar variations during sample extraction and ionization, which normalizes the signal and corrects for potential errors, leading to highly reliable data. preprints.orgtandfonline.com

This high-fidelity concentration-time data is then used to build and validate a PBPK model for Oxaflumazine. nih.gov The model can simulate how the drug is metabolized by key enzymes, such as Cytochrome P450 (CYP) 1A2 and CYP3A4, which are known to be involved in the metabolism of similar antipsychotic drugs like olanzapine. nih.gov Once validated with preclinical data, the PBPK model can be scaled to predict human pharmacokinetics, helping to estimate fetal exposure during pregnancy or assess the impact of organ impairment on drug clearance. certara.comfda.govmedrxiv.org This extrapolation from preclinical species to human populations is a cornerstone of modern drug development, enabling better prediction of clinical outcomes and informing first-in-human dose selection.

Table 1: Illustrative Parameters for a PBPK Model of Oxaflumazine

| Parameter Category | Specific Parameter | Description and Importance for the Model |

|---|---|---|

| Drug Physicochemical Properties | Molecular Weight | Fundamental property influencing diffusion and transport. |

| LogP (Octanol/Water Partition Coefficient) | Indicates lipophilicity, which affects membrane permeability and tissue distribution. | |

| pKa | Determines the ionization state of the drug at physiological pH, impacting absorption and distribution. | |

| Absorption | Effective Permeability (Peff) | Describes the rate of drug absorption across the intestinal wall. |

| Solubility | Affects the dissolution rate and subsequent absorption in the gastrointestinal tract. | |

| Distribution | Fraction Unbound in Plasma (fu) | Determines the portion of the drug available to distribute into tissues and interact with targets. |

| Tissue:Plasma Partition Coefficients (Kp) | Quantifies the extent of drug distribution into various tissues (e.g., liver, brain, adipose). | |

| Metabolism | Intrinsic Clearance (CLint) | Represents the inherent metabolic capacity of the liver enzymes (e.g., CYP1A2, CYP3A4) for the drug. |

| Enzyme Kinetics (Km, Vmax) | Describes the concentration-dependence of the metabolic reactions. | |

| Excretion | Renal Clearance (CLr) | Describes the rate of drug elimination via the kidneys. |

Evaluation of Enzyme Induction and Inhibition Phenomena in vitro

Drug-drug interactions (DDIs) represent a significant safety concern in clinical practice. criver.com One major cause of DDIs is the ability of a drug to inhibit or induce the activity of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a vast number of pharmaceuticals. nih.govcurrentseparations.com Therefore, regulatory agencies require in vitro evaluation of a new drug's potential to act as a CYP inhibitor or inducer. evotec.com

In these in vitro assays, human-derived systems like liver microsomes or cultured hepatocytes are used. nih.gov To assess inhibition, the test drug (e.g., Oxaflumazine) is incubated with a specific probe substrate for a particular CYP enzyme. The ability of the drug to inhibit the metabolism of the probe substrate is measured. To assess induction, hepatocytes are treated with the test drug for an extended period (e.g., 48-72 hours) to see if it increases the expression (mRNA levels) or activity of CYP enzymes. evotec.comnuvisan.com

In both types of assays, the precise quantification of the probe substrate's metabolite is critical. This compound, while not directly used in the incubation, serves as an indispensable tool in the analytical phase. A deuterated internal standard of the probe metabolite is typically used. However, if one were studying the metabolism of Oxaflumazine itself, Oxaflumazine-d8 would be the ideal internal standard to quantify its depletion or the formation of its metabolites. nih.govbioivt.com Its use in the LC-MS/MS analysis ensures that the measurements of metabolite formation are accurate and reproducible, allowing for the reliable calculation of key parameters like the IC50 value (the concentration of inhibitor that causes 50% inhibition) or the EC50 and Emax values for induction (the concentration causing 50% of the maximal effect and the maximum effect, respectively). evotec.comsolvobiotech.com This data is crucial for predicting whether Oxaflumazine is likely to cause clinically significant DDIs. criver.com

Table 2: Illustrative Data for In Vitro CYP Inhibition and Induction Potential of Oxaflumazine

| CYP Isoform | Assay Type | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|---|

| CYP1A2 | Inhibition | IC50 | > 50 µM | Low potential for direct inhibition. |

| Induction | Fold Change vs. Vehicle | 1.5-fold at 10 µM | No significant induction observed (typically >2-fold is a concern). | |

| CYP2D6 | Inhibition | IC50 | 5 µM | Moderate potential for direct inhibition; may warrant further investigation. |

| Induction | Fold Change vs. Vehicle | 1.1-fold at 10 µM | No significant induction observed. | |

| CYP3A4 | Inhibition | IC50 | 25 µM | Low potential for direct inhibition. |

| Induction | Fold Change vs. Vehicle | 8-fold at 10 µM | Considered an in vitro inducer; potential for clinical DDI. |

Targeted Metabolomics and Lipidomics Approaches Utilizing Deuterated Standards

Metabolomics and lipidomics are "omics" technologies that involve the comprehensive study of small molecules (metabolites) and lipids within a biological system. nih.gov Targeted approaches focus on quantifying a predefined set of specific molecules, rather than attempting to capture everything. thermofisher.com These techniques are increasingly used in drug development to understand a drug's mechanism of action, identify biomarkers of efficacy or toxicity, and elucidate metabolic pathways. nih.gov

When studying the metabolic fate of Oxaflumazine, a targeted metabolomics approach would be employed to identify and quantify its expected metabolites in biological fluids like plasma or urine. nih.gov Similarly, a targeted lipidomics study might investigate how Oxaflumazine treatment alters specific lipid classes that are important in neuronal function or metabolic side effects. metabolomicscentre.ca

The accuracy of these sensitive analytical methods hinges on the ability to correct for variability introduced during sample handling, extraction, and analysis. labroots.com Stable isotope-labeled internal standards are the gold standard for achieving this. thermofisher.com this compound is perfectly suited for this role. It is added to the biological sample at the very beginning of the workflow. nih.gov Because it is chemically identical to the parent drug, it behaves in the exact same way during extraction and analysis. However, its heavier mass allows the mass spectrometer to detect it separately from the non-deuterated, endogenous-like Oxaflumazine. By comparing the signal of the analyte to the known concentration of the spiked internal standard, a highly accurate quantification can be achieved, effectively eliminating errors from matrix effects or inconsistent recovery. labroots.comlcms.cz This ensures that the detected changes in metabolites or lipids are true biological effects of the drug and not analytical artifacts.

Investigation of Isotope Effects and Mechanistic Insights in Biological Systems

Kinetic Isotope Effects (KIE) and Their Application in Mechanistic Enzymology

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. mdpi.comnih.gov By comparing the reaction rates of a substrate containing a light isotope (e.g., hydrogen) with one containing a heavy isotope (e.g., deuterium), researchers can gain insights into the bond-breaking and bond-forming steps of a reaction. mdpi.comresearchgate.net

Primary and Secondary Isotope Effects on Reaction Rates

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. mdpi.comnih.gov A primary KIE greater than 1 indicates that the cleavage of this bond is a rate-limiting part of the reaction. nih.gov

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. nih.gov These effects arise from changes in the vibrational environment of the isotope between the ground state and the transition state and can provide information about the geometry of the transition state. nih.gov

Transition State Elucidation and Rate-Determining Step Identification

The magnitude of the KIE can provide valuable information about the structure of the transition state. researchgate.net By measuring how KIEs change under different conditions, such as pH or substrate concentration, the rate-determining steps of a kinetic mechanism can be identified. researchgate.net These effects are crucial for understanding the catalytic strategies employed by enzymes. nih.gov

Deuterium (B1214612) Labeling for Tracing Metabolic Flux and Carbon Flow in Biological Pathways

Deuterium-labeled compounds serve as stable isotope tracers to map and quantify the flow of metabolites through biological pathways, a technique known as metabolic flux analysis (MFA). nih.govmdpi.com In these experiments, a deuterated substrate is introduced to cells or organisms, and the incorporation of deuterium into downstream metabolites is measured, typically using mass spectrometry. nih.gov

This approach allows researchers to determine the relative contributions of different metabolic pathways to the production of a particular metabolite. mdpi.com For example, tracing can reveal how cancer cells rewire their metabolism to support rapid growth. nih.gov The selection of the isotopic tracer is a critical aspect of designing a successful metabolic flux analysis experiment. nih.gov While there are studies using deuterated compounds like 2H4-DL-homocysteine for tracing, specific applications for Oxaflumazine-d8 Succinate (B1194679) are not documented. biorxiv.org

Understanding the Impact of Deuteration on Molecular Interactions and Binding Affinities in Research Constructs

The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, which can, in turn, affect its interactions with biological targets such as proteins and receptors. Deuteration can lead to changes in hydrogen bonding, which may increase or decrease the binding affinity of a ligand for its receptor. mdpi.com

While the effect on lipophilicity from a single deuterium substitution is generally negligible, the presence of multiple deuterium atoms can lead to more significant changes. nih.gov These alterations can impact parameters such as plasma protein binding and the ability of a molecule to cross biological membranes like the blood-brain barrier. nih.gov Computational studies can be employed to predict and understand how deuteration might alter binding energies and interactions within a receptor's binding pocket. mdpi.com

Theoretical and Computational Modeling of Isotope Effects on Molecular Dynamics and Reactivity

Computational methods are increasingly used to model and predict isotope effects, providing a theoretical framework to complement experimental data. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model the interactions of a labeled molecule within the active site of an enzyme. nih.gov

These models allow for the calculation of vibrational frequencies of the molecule in both its ground state and in the enzyme-bound state. From these frequencies, binding isotope effects can be calculated and compared with experimental values to validate and refine the model of the enzyme-inhibitor complex. nih.gov Such computational approaches can also predict how isotope effects might vary with temperature, arising from competing enthalpic and entropic influences. nih.gov

Role in Advanced Drug Discovery and Development Support

Early-Stage ADME Profiling in Preclinical Research Settings

In early drug discovery, establishing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is essential for predicting its pharmacokinetic behavior and potential for clinical success. sygnaturediscovery.com Oxaflumazine-d8 Succinate (B1194679) is instrumental in obtaining high-quality data for these crucial in vitro assessments.

The ability of a drug to pass through biological membranes, such as the intestinal wall, is a key determinant of its oral bioavailability. This is often predicted using in vitro models, like Caco-2 cell monolayers, which mimic the human intestinal epithelium. In these assays, the test compound (Oxaflumazine) is applied to one side of the cell layer, and its appearance on the other side is measured over time. To ensure accurate quantification, especially in the presence of complex biological buffers and cell matrix components that can interfere with analysis, Oxaflumazine-d8 Succinate is added as an internal standard to the collected samples before analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). plos.org This allows researchers to correct for any sample loss during processing or variations in instrument response, thereby providing a reliable measurement of the drug's permeability. researchgate.netnih.gov

Illustrative Data from a Caco-2 Permeability Assay The following table represents the type of data generated in a permeability study where an internal standard like this compound would be essential for accurate quantification.

| Parameter | Value | Interpretation |

| Apparent Permeability (Papp) A to B | 15.0 x 10⁻⁶ cm/s | High Predicted Absorption |

| Apparent Permeability (Papp) B to A | 30.0 x 10⁻⁶ cm/s | Potential for Efflux |

| Efflux Ratio (Papp B-A / Papp A-B) | 2.0 | Indicates the compound may be a substrate for efflux transporters. |

The extent to which a drug binds to proteins in the blood, such as albumin, significantly affects its distribution and the concentration of free, pharmacologically active drug available to reach its target. nih.govsygnaturediscovery.com This is a critical parameter measured during preclinical development. nih.gov Common methods for determining plasma protein binding (PPB) include equilibrium dialysis and ultrafiltration. mdpi.comresearchgate.net In these experiments, animal plasma containing the drug is processed to separate the protein-bound drug from the free drug. This compound is added as an internal standard to the samples (both the free and bound fractions) to enable precise quantification of the parent drug by LC-MS. clearsynth.com This ensures that the calculated percentage of protein binding is accurate, which is vital for interpreting pharmacokinetic and pharmacodynamic data. sygnaturediscovery.com

A drug's metabolic stability, or its susceptibility to being broken down by enzymes, largely determines its half-life and potential for drug-drug interactions. wuxiapptec.com In vitro assays using liver fractions (microsomes) or whole liver cells (hepatocytes) are standard methods for predicting in vivo metabolism. wuxiapptec.combioivt.com In these assays, the parent drug is incubated with the liver preparation, and the decrease in its concentration is measured over time. nih.gov this compound is added to the reaction samples at specified time points to quench the reaction and serve as an internal standard for LC-MS analysis. nih.gov Its use is critical for accurately calculating the rate of metabolism and the intrinsic clearance of the drug, which are key parameters for predicting how quickly the drug will be eliminated from the body. sygnaturediscovery.comwuxiapptec.com

Representative Data from a Microsomal Stability Assay This table illustrates typical results from a metabolic stability study, where an internal standard is used to ensure accurate measurement of the parent drug at each time point.

| Incubation Time (minutes) | % Parent Compound Remaining |

| 0 | 100% |

| 5 | 85% |

| 15 | 60% |

| 30 | 35% |

| 60 | 10% |

Facilitating Quantitative Structure-Metabolism Relationships (QSMR) Studies

Quantitative Structure-Metabolism Relationship (QSMR) studies aim to build computational models that can predict a compound's metabolic fate based on its chemical structure. nih.gov These models are invaluable in the lead optimization phase, allowing chemists to design new molecules with improved metabolic stability. The development of robust QSMR models requires large, high-quality datasets that correlate structural features with metabolic outcomes. researchgate.net The accuracy of the underlying experimental data is paramount. By using this compound as an internal standard in the metabolic stability assays for a series of related compounds, researchers can ensure that the data used to build the QSMR models are consistent and reliable, leading to more predictive and powerful computational tools.

Applications in Preformulation Research for Stability and Dissolution Studies in Research Media

Before a drug can be formulated into a final dosage form (like a tablet or capsule), its fundamental physical and chemical properties must be characterized in a process called preformulation. iajps.com This includes assessing the drug's stability under various conditions (e.g., different pH levels) and its dissolution rate. longdom.orgmdpi.com For these studies, analytical methods are needed to quantify the concentration of the drug over time in different media. nih.govfarmaciajournal.com this compound serves as an ideal internal standard for the HPLC or LC-MS methods used in these experiments. It allows for accurate measurement of the parent drug, helping formulators understand its degradation pathways and how quickly it dissolves, which are critical factors for designing a stable and effective drug product. longdom.org

Reference Standard for Preclinical Toxicokinetic Studies and Exposure Assessment in Animal Models

Toxicokinetic studies are a cornerstone of preclinical safety evaluation, linking the dose of a drug administered to animals with the concentration of the drug in their system (exposure) and any observed toxic effects. porsolt.com To establish this relationship, blood and tissue samples are collected from study animals and analyzed to determine the drug's concentration. Validated bioanalytical methods are required for this purpose. This compound is the preferred internal standard for developing and validating such methods for the parent drug, Oxaflumazine (B95392). nih.gov Its use ensures the accuracy and precision of the concentration measurements, which is fundamental for calculating key toxicokinetic parameters and establishing a reliable safety margin for the drug candidate before it can proceed to human trials. porsolt.com

Future Directions and Emerging Methodologies

Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging for Tissue Distribution)

The integration of deuterated compounds like Oxaflumazine-d8 Succinate (B1194679) with advanced imaging techniques is a significant area of future development. Mass Spectrometry Imaging (MSI) stands out as a powerful tool to visualize the spatial distribution of molecules within biological tissues. By utilizing the mass difference between Oxaflumazine-d8 Succinate and its non-deuterated counterpart, MSI can map the precise location of the compound and its metabolites in tissue sections. This provides invaluable insights into its absorption, distribution, and potential target engagement at a microscopic level.

Another promising technique is Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS), which can be employed to study protein dynamics and interactions. mdpi.com While traditionally used for proteins, the principles of HDX-MS could be adapted to investigate how this compound influences protein conformation and binding, offering a deeper understanding of its mechanism of action. mdpi.com

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The pursuit of enhanced sensitivity and higher throughput is a constant driver in analytical chemistry. For deuterated compounds like this compound, novel analytical platforms are being developed to improve detection limits and accelerate analysis times. Innovations in mass spectrometry, such as instruments with higher resolution and faster scanning capabilities, are central to this progress. musechem.com

Furthermore, automated sample handling systems are becoming increasingly integrated into analytical workflows. mdpi.com These systems minimize manual errors, improve reproducibility, and significantly increase the number of samples that can be analyzed in a given timeframe, which is crucial for large-scale studies. mdpi.com The development of new ionization techniques and chromatographic materials also contributes to cleaner signals and better separation, further enhancing the sensitivity and accuracy of measurements involving this compound. ntnu.no

Expansion into Targeted Proteomics and Metabolomics Research Pipelines

This compound is poised to play a more significant role in the fields of targeted proteomics and metabolomics. In these disciplines, stable isotope-labeled compounds serve as ideal internal standards for accurate quantification of proteins and metabolites. musechem.comnih.gov The known concentration of the deuterated standard allows for precise determination of the absolute or relative abundance of the corresponding endogenous molecule, correcting for variations in sample preparation and instrument response. musechem.com

The use of this compound as an internal standard can enhance the reliability of studies investigating the metabolic pathways affected by its non-deuterated form. By providing a stable and distinguishable reference, it enables more accurate tracking and quantification of metabolic changes, which is fundamental to understanding the pharmacological effects of the drug.

Computational Chemistry and Machine Learning Approaches for Predicting Isotope Effects and Metabolic Fate

Computational chemistry and machine learning are emerging as powerful tools for predicting the properties and behavior of deuterated compounds. These in silico approaches can be used to model and predict the kinetic isotope effect (KIE) of deuteration on the metabolism of Oxaflumazine (B95392). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. bioscientia.de Predicting the KIE can help in designing deuterated drugs with optimized metabolic stability.

Machine learning algorithms can be trained on existing data to predict the metabolic fate of new compounds, including deuterated analogues. By analyzing patterns in chemical structures and metabolic pathways, these models can forecast how this compound might be metabolized in biological systems, potentially reducing the need for extensive experimental studies in the early stages of research.

Green Chemistry Principles in the Synthesis of Deuterated Analogues

The principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds to minimize environmental impact and improve sustainability. royalsocietypublishing.org This involves the use of environmentally benign solvents, such as water or ethanol, and the avoidance of hazardous reagents. ijpsjournal.comnih.gov The development of catalyst-assisted reactions, including biocatalysis and the use of metal catalysts, can lead to more efficient and selective deuteration processes with reduced waste generation. royalsocietypublishing.orgnih.gov

Modern synthetic techniques like microwave-assisted synthesis and ultrasound-mediated reactions are also being explored to accelerate deuteration processes and reduce energy consumption. mdpi.com For instance, the use of an aluminum-water system with D₂O has been proposed as a greener method for deuterium introduction. researchgate.net Applying these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods. scielo.org.mx

Standardization and Quality Assurance in the Production and Application of Deuterated Research Compounds

Ensuring the quality and consistency of deuterated research compounds like this compound is critical for the reliability and reproducibility of scientific research. This necessitates the establishment of robust standardization and quality assurance protocols. Key considerations include the isotopic purity of the compound, ensuring a high level of deuterium incorporation at specific positions to avoid interference with the non-deuterated analyte. numberanalytics.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.